

# Selectivity Profiling of the FAAH Inhibitor PF-3845 Against Related Enzymes

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## Compound of Interest

Compound Name: ARN14686

Cat. No.: B8074765

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This guide provides a detailed comparison of the inhibitory activity of PF-3845 against its primary target, Fatty Acid Amide Hydrolase (FAAH), and other related serine hydrolases. The data presented underscores the exceptional selectivity of PF-3845, a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

## Comparative Inhibitory Activity of PF-3845

The selectivity of an enzyme inhibitor is a key determinant of its safety and efficacy profile. PF-3845 has been extensively profiled against a panel of serine hydrolases, the enzyme class to which FAAH belongs. The following table summarizes the inhibitory potency (IC<sub>50</sub>) of PF-3845 against FAAH and other related enzymes.

Enzyme Target	PF-3845 IC50 (nM)	Selectivity vs. FAAH
FAAH (Fatty Acid Amide Hydrolase)	7.2	-
MGL (Monoacylglycerol Lipase)	> 100,000	> 13,888-fold
ABHD6 ( $\alpha/\beta$ -hydrolase domain containing 6)	> 100,000	> 13,888-fold
Carboxylesterase 1	> 100,000	> 13,888-fold
Trypsin	> 100,000	> 13,888-fold
Chymotrypsin	> 100,000	> 13,888-fold

Data compiled from publicly available research on PF-3845.

The data clearly demonstrates that PF-3845 is a highly potent and selective inhibitor of FAAH. Its inhibitory activity against other related serine hydrolases, such as MGL and ABHD6, is negligible at concentrations where it potently inhibits FAAH. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities.

## Experimental Protocols

The following outlines the general methodologies employed for the selectivity profiling of PF-3845.

### 1. Enzyme Inhibition Assays:

- Objective: To determine the concentration of PF-3845 required to inhibit 50% of the enzymatic activity (IC50) of FAAH and other serine hydrolases.
- General Procedure:
  - Recombinant human enzymes (FAAH, MGL, ABHD6, etc.) are used.
  - The enzyme is pre-incubated with varying concentrations of PF-3845 for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

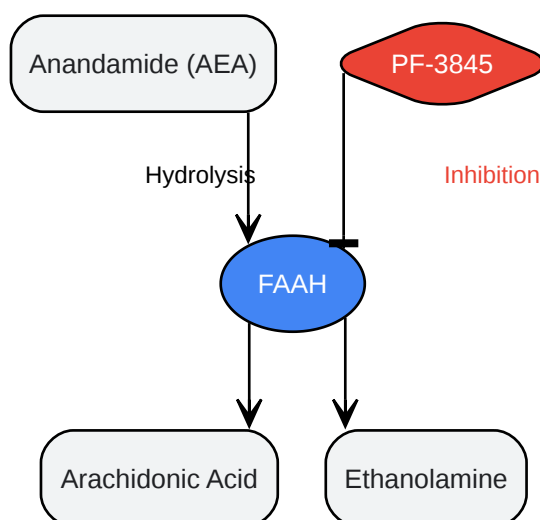
- A fluorescent or colorimetric substrate specific to each enzyme is added to initiate the enzymatic reaction.
- The rate of substrate hydrolysis is measured over time using a plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## 2. Activity-Based Protein Profiling (ABPP):

- Objective: To assess the selectivity of PF-3845 against a broad range of serine hydrolases in a more complex biological sample (e.g., cell lysate or tissue homogenate).
- General Procedure:
  - Proteomes from relevant cell lines or tissues are treated with either vehicle or PF-3845.
  - The samples are then labeled with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine). This probe covalently binds to the active site of serine hydrolases.
  - Proteins are separated by SDS-PAGE.
  - The gel is scanned for fluorescence to visualize the active serine hydrolases.
  - Inhibition by PF-3845 is observed as a decrease in the fluorescence intensity of the corresponding protein band.

## Visualizations

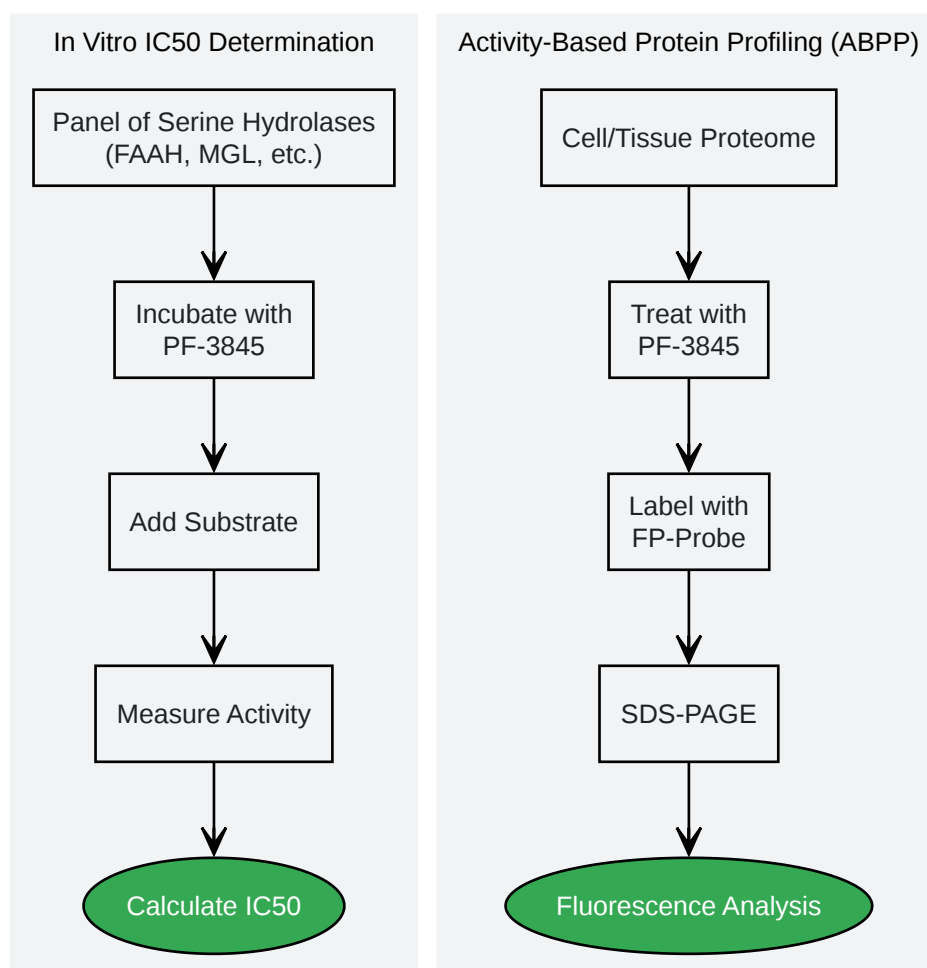
### Signaling Pathway of Endocannabinoid Degradation



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Caption: Degradation of anandamide by FAAH and its inhibition by PF-3845.

Experimental Workflow for Selectivity Profiling



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Caption: Workflow for determining inhibitor selectivity.

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